![molecular formula C13H22Cl2N2O2 B1419736 {2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride CAS No. 1185303-97-2](/img/structure/B1419736.png)
{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride
Vue d'ensemble
Description
“{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1185303-97-2 . It has a molecular weight of 309.24 and its IUPAC name is 2-[2-(4-morpholinylmethyl)phenoxy]ethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2.2ClH/c14-5-8-17-13-4-2-1-3-12(13)11-15-6-9-16-10-7-15;;/h1-4H,5-11,14H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.24 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Catalysis and Bond Formation : Ueno, Shimizu, and Kuwano (2009) describe the use of morpholine in a nickel-catalyzed reaction to form carbon-nitrogen bonds at the beta position of saturated ketones. This showcases the compound's utility in catalyzing specific chemical reactions (Ueno, Shimizu, & Kuwano, 2009).
Synthesis of Morpholine Derivatives : AlKaissi, Khammas, and التميمي (2015) reported the synthesis of new morpholine derivatives, highlighting the compound's role in creating novel chemical structures with potential biological activities (AlKaissi, Khammas, & التميمي, 2015).
Antimicrobial Activities : Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) explored the synthesis of triazole derivatives using morpholine, some of which displayed antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Copper-Promoted Oxyamination : Sequeira and Chemler (2012) reported a copper(II) 2-ethylhexanoate-promoted addition of alcohol and amine across an alkene, which includes the synthesis of 2-aminomethyl morpholines. This highlights its role in stereoselective synthesis, important in pharmaceutical chemistry (Sequeira & Chemler, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)phenoxy]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c14-5-8-17-13-4-2-1-3-12(13)11-15-6-9-16-10-7-15;;/h1-4H,5-11,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWVOQWHJPAPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2OCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



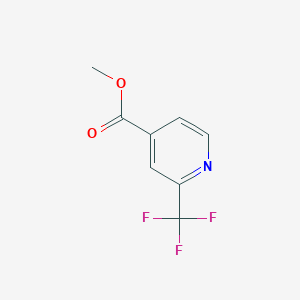
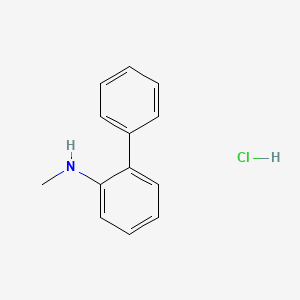
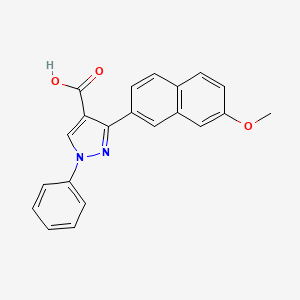
![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
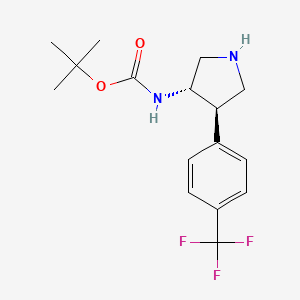
![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
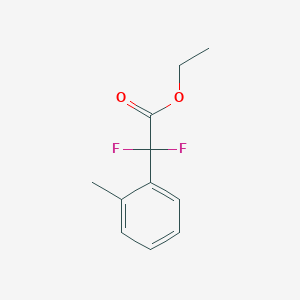
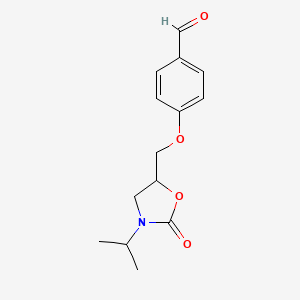
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)
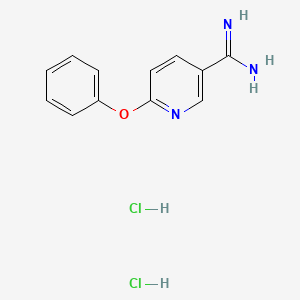
![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)

![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)